molecular formula C19H18N4O B12203951 2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B12203951
M. Wt: 318.4 g/mol
InChI Key: LPOPBMHKVIEQIV-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo-pyrido-pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique structural features, which confer specific biological activities that are not observed in other similar compounds. Its ability to selectively inhibit certain kinases makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

4-methyl-5-phenyl-11-propyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H18N4O/c1-3-10-22-11-9-16-15(19(22)24)12-20-18-17(13(2)21-23(16)18)14-7-5-4-6-8-14/h4-9,11-12H,3,10H2,1-2H3

InChI Key

LPOPBMHKVIEQIV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=NC3=C(C(=NN23)C)C4=CC=CC=C4

Origin of Product

United States

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